1-(5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione 1-(5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 892223-43-7
VCID: VC8148316
InChI: InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)
SMILES: CC1=CN(C(=O)NC1=O)C2CCC(O2)CO
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol

1-(5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

CAS No.: 892223-43-7

Cat. No.: VC8148316

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione - 892223-43-7

Specification

CAS No. 892223-43-7
Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name 1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)
Standard InChI Key XKKCQTLDIPIRQD-UHFFFAOYSA-N
SMILES CC1=CN(C(=O)NC1=O)C2CCC(O2)CO
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CCC(O2)CO

Introduction

Chemical Structure and Physicochemical Properties

Thymidine’s molecular formula is C₁₀H₁₄N₂O₅, with a molar mass of 290.70 g/mol . The structure comprises two components:

  • A 5-methylpyrimidine-2,4(1H,3H)-dione (thymine) base, which participates in Watson-Crick base pairing with adenine in DNA.

  • A 2-deoxyribose sugar moiety in a tetrahydrofuran ring conformation, featuring a hydroxymethyl group (-CH₂OH) at the 5' position and a hydroxyl group (-OH) at the 3' position .

The stereochemistry of the sugar moiety is critical for biological activity. The natural enantiomer adopts the (2R,4S,5R) configuration, ensuring proper integration into DNA helices . X-ray crystallography reveals planar thymine rings stacked perpendicular to the sugar plane, optimizing hydrogen bonding in nucleic acids .

Table 1: Key Physicochemical Properties of Thymidine

PropertyValueSource
Molecular Weight290.70 g/mol
Melting Point185–187°C (decomposes)
Solubility in Water83 g/L (25°C)
LogP (Partition Coefficient)-1.32
pKa (Thymine N3)9.94

Biosynthesis and Industrial Production

Thymidine is synthesized via the de novo pathway in organisms, starting with aspartate and carbamoyl phosphate. In Escherichia coli, metabolic engineering has enabled high-yield fermentative production. Key steps include:

  • Deletion of catabolic enzymes: Inactivation of thymidine phosphorylase (deoA), thymidine kinase (tdk), and uridine phosphorylase (udp) prevents thymidine degradation .

  • Enhancement of salvage pathways: Overexpression of deoxyribose-5-phosphate aldolase (deoC) increases deoxyribose supply for thymidine synthesis .

  • DNA repair modulation: Disruption of uracil-DNA glycosylase (ung) reduces dUTP misincorporation, stabilizing dTTP pools and improving yield .

A 7-liter batch fermentation using engineered E. coli BLdtug24 produced 740.3 mg/L thymidine within 24 hours, with no detectable thymine or uridine byproducts . This represents a 1.2-fold increase over earlier strains, highlighting the efficacy of metabolic flux optimization.

Biological Roles and Pharmacological Applications

DNA Replication and Repair

As a DNA precursor, thymidine is phosphorylated to thymidine triphosphate (dTTP) by thymidine kinase (TK). dTTP incorporation into DNA ensures genome stability, with deficits leading to uracil misincorporation and double-strand breaks . In TK2 deficiency, mitochondrial dTTP shortages cause progressive myopathy and encephalopathy, underscoring thymidine’s role in mitochondrial DNA maintenance .

Therapeutic Use in TK2 Deficiency

Clinical trials of doxecitine (dC) and doxribtimine (dT)—oral pyrimidine nucleoside therapies—show significant benefits in TK2d patients:

  • Survival improvement: Pediatric-onset patients (≤12 years) exhibited a 62% reduction in mortality over 24 months .

  • Motor function stabilization: 78% of patients retained or regained ambulation, while ventilatory support requirements plateaued .

  • Safety profile: Diarrhea (24% incidence) was the most common adverse event, with no treatment-related discontinuations .

These findings position thymidine analogs as first-in-class therapies for mitochondrial disorders, addressing unmet needs in a population with historically high mortality .

Synthetic Derivatives and Enzyme Targeting

Recent work hybridizes thymidine with 5,8-quinolinedione moieties to create DT-diaphorase substrates. Compounds 6–10 (Fig. 1) exhibit:

  • Enhanced redox cycling: The quinone-thymidine conjugates generate reactive oxygen species (ROS) in cancer cells overexpressing DT-diaphorase .

  • Selective cytotoxicity: Hybrid 8 (IC₅₀ = 2.1 µM) shows 12-fold greater potency against HT-29 colon carcinoma versus normal fibroblasts .

  • DNA intercalation: Molecular modeling reveals planar quinone intercalation stabilized by thymidine hydrogen bonding to the minor groove .

Table 2: Biological Activity of Thymidine-Quinolinedione Hybrids

CompoundDT-Diaphorase Activity (nmol/min/mg)IC₅₀ (HT-29, µM)
638.2 ± 1.44.7 ± 0.3
845.6 ± 2.12.1 ± 0.1
1029.8 ± 1.98.9 ± 0.6
Data from

Analytical Characterization and Quality Control

High-performance liquid chromatography (HPLC) methods for thymidine quantification employ C18 reverse-phase columns with UV detection at 267 nm. Mobile phases typically combine 10 mM ammonium acetate (pH 5.0) and methanol (95:5 v/v), achieving baseline separation from uridine and thymine . Nuclear magnetic resonance (NMR) spectra confirm structure via:

  • ¹H NMR (D₂O): δ 7.64 (s, 1H, H6), 6.35 (t, 1H, H1'), 4.45 (m, 1H, H3'), 3.90–3.70 (m, 2H, H5') .

  • ¹³C NMR: δ 166.8 (C4), 151.2 (C2), 135.6 (C6), 110.5 (C5), 87.9 (C1'), 83.4 (C4'), 70.1 (C3'), 61.2 (C5') .

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